

Technical Reference: Spectroscopic Profile of 2,3,4,5-Tetramethylpyridine

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Compound of Interest

Compound Name:	2,3,4,5-Tetramethylpyridine
CAS No.:	18441-60-6
Cat. No.:	B105316

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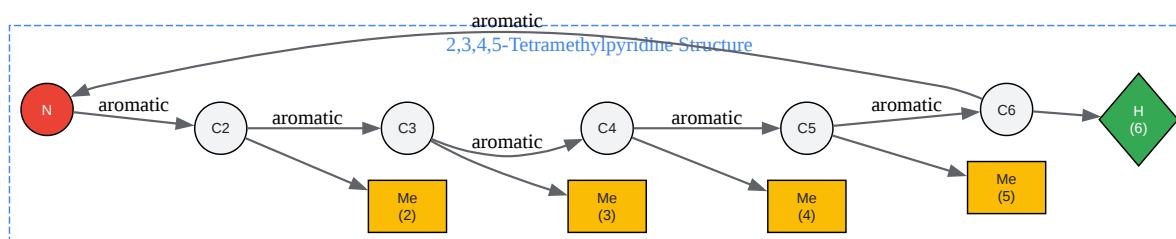
Compound Identity & Significance

2,3,4,5-Tetramethylpyridine is an asymmetric polymethylated pyridine.[1] Unlike its symmetric isomer (2,3,5,6-tetramethylpyridine), the 2,3,4,5- isomer possesses a unique substitution pattern that creates a distinct electronic environment for the single aromatic proton at position 6.[1]

- CAS Number: 18441-60-6[1]
- Molecular Formula:
- Molecular Weight: 135.21 g/mol [1]
- IUPAC Name: **2,3,4,5-Tetramethylpyridine**[1]
- Key Application: Used as a sterically hindered base in organic synthesis and a precursor for complex heterocyclic pharmaceutical intermediates.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6][7][8][9] Structural Logic & Numbering

The molecule lacks a plane of symmetry, resulting in distinct magnetic environments for the methyl groups, particularly distinguishing the methyl at C-2 (adjacent to nitrogen) from those at C-3, C-4, and C-5.[1]



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Figure 1: Structural connectivity and numbering scheme for **2,3,4,5-Tetramethylpyridine**. [1][2][3]

H NMR Data (Proton)

The proton spectrum is characterized by a single aromatic signal and a cluster of aliphatic methyl signals.

Position	Shift (ngcontent-ng-c2307461527=" "_nghost-ng-c2764567632=" " class="inline ng-star-inserted"> , ppm)	Multiplicity	Integration	Assignment Logic
H-6	8.00 – 8.20	Singlet (s)	1H	Aromatic: Deshielded due to -position to Nitrogen. Lack of vicinal protons prevents splitting.[1]
2-Me	2.40 – 2.55	Singlet (s)	3H	-Methyl: Deshielded by the adjacent Nitrogen (inductive effect).
3-Me	2.10 – 2.25	Singlet (s)	3H	

-Methyl: Shielded relative to 2-Me.

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4-Me 2.10 – 2.25 Singlet (s) 3H

-Methyl: Often overlaps with 3-Me or 5-Me.

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5-Me 2.15 – 2.30 Singlet (s) 3H

-Methyl: May show slight deshielding vs 3/4-Me due to proximity to the unsubstituted C-6.

Note: Data is based on substituent chemical shift additivity rules for alkyl-pyridines in

C NMR Data (Carbon)

The carbon spectrum confirms the asymmetry of the molecule with 9 distinct signals (5 aromatic, 4 aliphatic).

Position	Shift (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted"> , ppm)	Type	Assignment Logic
C-2	155.0 – 158.0	Quaternary (C)	Deshielded (to N) + Methyl substituent effect (+9 ppm).
C-6	145.0 – 148.0	Methine (CH)	Deshielded (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted"> to N), but less than C-2 due to lack of alkyl substituent.
C-4	140.0 – 144.0	Quaternary (C)	-position, typically deshielded in pyridines.
C-3, C-5	128.0 – 135.0	Quaternary (C)	-positions.
2-Me	22.0 – 24.0	Methyl (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">	Most downfield methyl due to Nitrogen proximity.

3,4,5-Me	15.0 – 19.0	Methyl ()	Clustered upfield aliphatic signals.
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Mass Spectrometry (MS) Profiling Fragmentation Pathway (EI-MS, 70 eV)

Pyridines with alkyl side chains exhibit characteristic fragmentation, primarily driven by the stability of the aromatic ring and the formation of azatropylium ions.

- Molecular Ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

):

135 (Prominent, often Base Peak or near 100%).

- [M - H]

:

134 (Loss of benzylic hydrogen to form a stable cation).

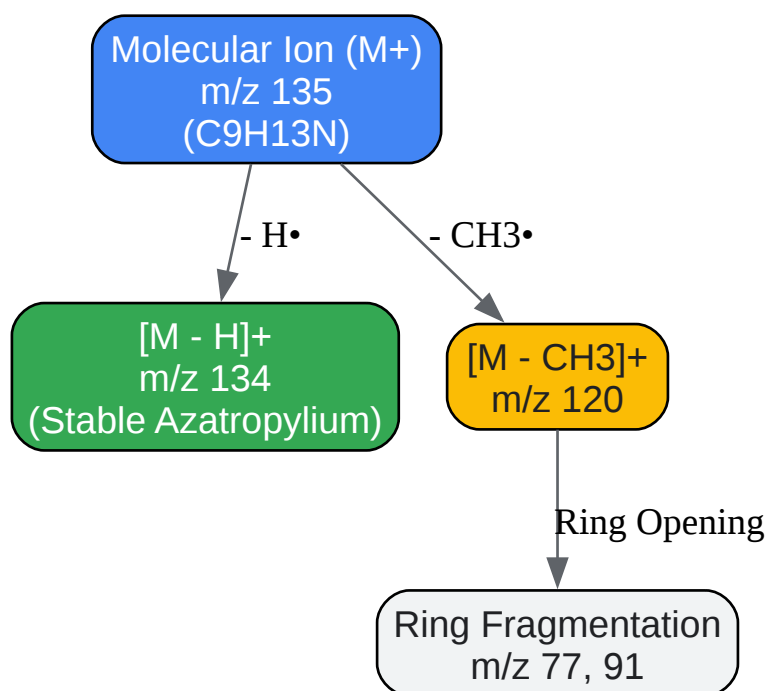
- [M - CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

]

:

120 (Loss of a methyl group).

- [M - HCN]: Common in unsubstituted pyridines but suppressed in highly methylated derivatives.[\[1\]](#)



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Figure 2: Primary fragmentation pathway for **2,3,4,5-Tetramethylpyridine** under Electron Impact (EI).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the interplay between the aromatic heterocyclic ring and the saturated methyl substituents.

Region (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">)	Intensity	Assignment
3000 – 3080	Weak	Aromatic C-H Stretch: Only one C-H bond (C-6) contributes, making this band very weak.
2850 – 2970	Strong	Aliphatic C-H Stretch: Four methyl groups provide a strong, multi-peak signal.[1]
1580 – 1600	Medium	C=N Ring Stretch: Characteristic pyridine "breathing" mode.[1]
1450 – 1500	Medium	C=C Aromatic Stretch: Skeletal vibrations.
1375 – 1385	Medium	C-H Bending (Methyl): Symmetric deformation of groups.
~850 – 900	Medium	C-H Out-of-Plane Bending: Characteristic of isolated aromatic protons.[1]

Comparative Analysis: Isomer Differentiation

A critical challenge in synthesis is distinguishing **2,3,4,5-tetramethylpyridine** from its symmetric isomer, 2,3,5,6-tetramethylpyridine.[1]

Feature	2,3,4,5-Tetramethylpyridine (Target)	2,3,5,6-Tetramethylpyridine (Isomer)
Symmetry	Asymmetric ()	Symmetric ()
H NMR (Aromatic)	Singlet at ~8.0 ppm (H-6)	Singlet at ~7.0 ppm (H-4)
H NMR (Methyls)	4 distinct signals (or 3 with overlap)	Only 2 distinct signals (2,6-Me and 3,5-Me)
C NMR	9 distinct signals	Only 5 distinct signals

Experimental Protocols

Protocol A: NMR Sample Preparation

- Solvent Selection: Use Chloroform-d (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted") (99.8% D) with 0.03% TMS as an internal standard. Pyridines are soluble in ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted").
- Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.
- Acquisition:
 - H: 16 scans, 1 second relaxation delay.
 - C: 512 scans minimum (quaternary carbons require high signal-to-noise).

Protocol B: GC-MS Analysis

- Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.
- Carrier Gas: Helium at 1.0 mL/min constant flow.

- Temperature Program:
 - Start: 60°C (hold 1 min).
 - Ramp: 10°C/min to 200°C.[1]
 - Hold: 250°C for 5 mins.
- Inlet: Split mode (50:1), 250°C.
- Detection: EI mode, 70 eV, scan range 40–300 amu.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87644, **2,3,4,5-Tetramethylpyridine**. [1] Retrieved from [[Link](#)]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. [1] Springer-Verlag Berlin Heidelberg. [1] (Authoritative source for substituent chemical shift additivity rules).
- NIST Mass Spectrometry Data Center. **2,3,4,5-Tetramethylpyridine** Mass Spectrum. [1] National Institute of Standards and Technology. [1] Retrieved from [[Link](#)]

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Sources

- 1. prepchem.com [prepchem.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. researchgate.net [researchgate.net]
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